

An In-depth Technical Guide to 4-Hydroxybenzenesulfonamide (CAS 1576-43-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonamide

Cat. No.: B074421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Hydroxybenzenesulfonamide** (CAS 1576-43-8), a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and its primary mechanism of action as a carbonic anhydrase inhibitor. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical and Physical Properties

4-Hydroxybenzenesulfonamide, also known as p-phenolsulfonamide or 4-sulfamoylphenol, is a yellow crystalline powder.^[1] It serves as a crucial building block in the synthesis of various organic molecules.^[1]

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₃ S	[1] [2] [3]
Molecular Weight	173.19 g/mol	[1] [2] [4]
CAS Number	1576-43-8	[1] [2] [3]
Appearance	Yellow/Crystalline Powder	[1]
Melting Point	174°C	[1]
Boiling Point	397.5°C at 760 mmHg	[1]
Density	1.482 g/cm ³	[1]
Flash Point	194.2°C	[1]
pKa	7.81 ± 0.15 (Predicted)	[1]

Spectroscopic Data

The structural elucidation of **4-Hydroxybenzenesulfonamide** is supported by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR

¹³C NMR

The proton NMR spectrum would show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the sulfonamide protons. The aromatic protons typically appear as two doublets in the aromatic region due to the para-substitution pattern.

The carbon NMR spectrum would display distinct peaks for the four unique carbon atoms in the benzene ring and any associated functional groups.

Note: Specific chemical shifts and coupling constants can be found in spectral databases such as PubChem.[\[4\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	O-H and N-H stretching (broad)
~3100-3000	Aromatic C-H stretching
~1600, ~1500	Aromatic C=C stretching
~1350 and ~1160	Asymmetric and symmetric SO ₂ stretching

Note: The presence of strong absorptions for the SO₂ group is characteristic of sulfonamides.

Mass Spectrometry

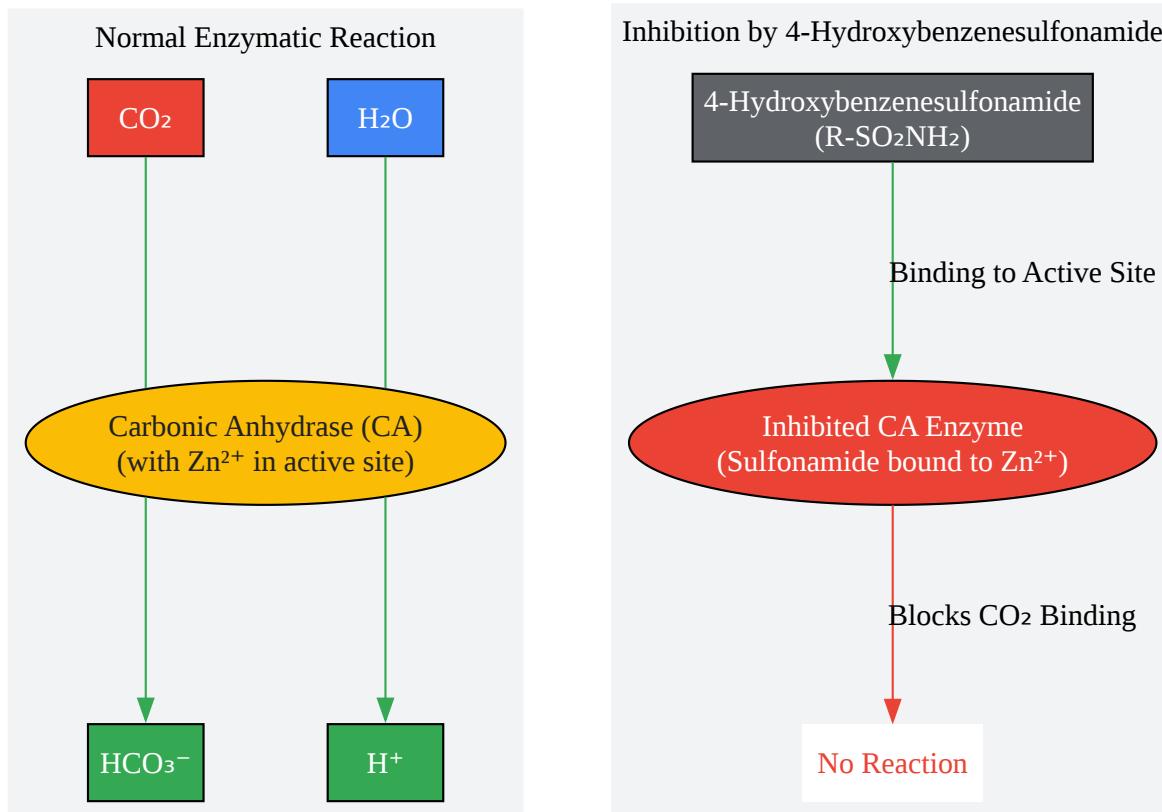
The mass spectrum of **4-Hydroxybenzenesulfonamide** would show a molecular ion peak (M⁺) at m/z 173, corresponding to its molecular weight.^[4] Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the aromatic ring.^[4]

Synthesis of 4-Hydroxybenzenesulfonamide

While various synthetic routes exist, a common laboratory-scale preparation involves a two-step process starting from phenol: chlorosulfonation followed by amination.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxybenzenesulfonyl chloride


- Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- Reagents: Cool the flask in an ice bath. Carefully add chlorosulfonic acid (3-4 equivalents) to the flask.
- Addition of Phenol: Slowly add phenol (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the reaction temperature below 10°C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 4-hydroxybenzenesulfonyl chloride will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Dry the product under vacuum.

Step 2: Synthesis of **4-Hydroxybenzenesulfonamide**

- Reaction Setup: In a fume hood, place the dried 4-hydroxybenzenesulfonyl chloride in a round-bottom flask equipped with a magnetic stirrer.
- Ammonolysis: Cool the flask in an ice-salt bath. Slowly add an excess of concentrated aqueous ammonia solution with stirring.
- Reaction: Continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for several more hours or overnight.
- Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the **4-hydroxybenzenesulfonamide**.
- Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol-water mixture to obtain the pure product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxybenzenesulfonamide (CAS 1576-43-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074421#4-hydroxybenzenesulfonamide-cas-number-1576-43-8-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com